Bursehernin
Overview
Description
Bursehernin is a butan-4-olide that is (-)-pluviatolide in which the phenolic hydroxy group has been converted to the corresponding methyl ether . It is an aromatic ether, a member of benzodioxoles, a butan-4-olide, and a lignan . It is functionally related to a (-)-pluviatolide . It is a natural product found in Stellera chamaejasme, Hernandia sonora, and other organisms with data available .
Synthesis Analysis
The synthesis of Bursehernin was achieved by a highly stereoselective alkylation . In 2017, Soorukram and coworkers reported the asymmetric synthesis of ent-fragransin C 1 .
Molecular Structure Analysis
The binding mode studies by molecular dynamic technique showed that the aromatic ring of Bursehernin compound was responsible for compound-protein interaction through pi-pi stacking with Tyr105 and Phe178 of the FMS kinase receptor .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .
Physical And Chemical Properties Analysis
Bursehernin has a molecular formula of C21H22O6 and a molecular weight of 370.4 g/mol . It is an aromatic ether, a member of benzodioxoles, a butan-4-olide, and a lignan .
Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
Summary of the Application
Bursehernin is a common seco-podophyllotoxin that exists extensively in various plants. It has been studied for its potential anti-cancer properties .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures for Bursehernin in cancer research are not specified in the sources. However, it’s likely that in vitro and in vivo studies are conducted to evaluate its anti-cancer properties.
Results or Outcomes
The results or outcomes of these studies are not detailed in the sources. However, the fact that Bursehernin is being studied for its anti-cancer properties suggests that preliminary results may have shown promise.
Application in Antiviral Research
Specific Scientific Field
Summary of the Application
Bursehernin has been studied for its inhibitory effects on Epstein-Barr virus early antigen activation .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures for Bursehernin in antiviral research are not specified in the sources. It’s likely that laboratory experiments involving cell cultures are conducted to evaluate its antiviral properties.
Results or Outcomes
The results or outcomes of these studies are not detailed in the sources. However, the fact that Bursehernin is being studied for its antiviral properties suggests that preliminary results may have shown promise.
Application in Antimicrobial Research
Specific Scientific Field
Summary of the Application
Bursehernin has been studied for its potential antimicrobial properties. It has been found to inhibit the growth of Neisseria gonorrhoeae, a bacterium that causes gonorrhea .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures for Bursehernin in antimicrobial research are not specified in the sources. It’s likely that laboratory experiments involving bacterial cultures are conducted to evaluate its antimicrobial properties.
Results or Outcomes
The results or outcomes of these studies are not detailed in the sources. However, the fact that Bursehernin is being studied for its antimicrobial properties suggests that preliminary results may have shown promise.
Application in Pharmacology
Specific Scientific Field
Summary of the Application
Bursehernin has been studied for its potential pharmacological properties. It has been found to inhibit topoisomerase II, STAT3, and cyclin D1, and induces p21 protein .
Safety And Hazards
When handling Bursehernin, avoid dust formation and avoid breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDDRJHJMFFBB-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960847 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bursehernin | |
CAS RN |
40456-51-7 | |
Record name | Bursehernin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40456-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bursehernin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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